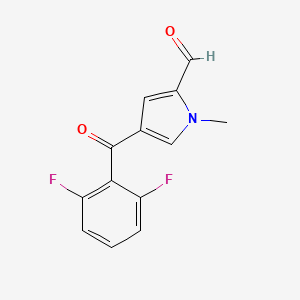
4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves reactions with 2,6-difluorobenzoyl chloride . For instance, the treatment of 2,6-difluorobenzoyl chloride with trimethylsilyl isocyanate gives 2,6-difluorobenzoyl isocyanate, which can react with polyfluoroaromatic amines to give the corresponding N-(2,6-difluorobenzoyl)-N′-(polyfluoroaryl)urea .Applications De Recherche Scientifique
Chemical Synthesis and Transformation
4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde, as part of the broader category of pyrrole derivatives, plays a significant role in chemical synthesis and transformations. For instance, Clarke et al. (1985) explored the reactions of formylchromone derivatives, demonstrating the versatility of pyrrole compounds in synthesizing various chemical structures. They highlighted the transformation of 3-formylchromones into pyrroles and pyridines, showcasing the chemical's utility in creating complex molecules through bi-functional nucleophiles Clarke et al., 1985.
Photophysical Properties and Molecular Sensing
The photophysical properties of pyrrole derivatives, including 4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde, have been extensively studied for their applications in molecular sensing and fluorescence. Telore et al. (2015) synthesized a series of push–pull chromophoric extended styryls from 5,5′-(9-ethyl-9H-carbazole-3,6-diyl)bis(2-morpholinothiazole-4-carbaldehyde), highlighting the significant intramolecular charge transfer and aggregation-induced emission properties. These properties make them suitable for applications in fluorescence molecular rotors for viscosity sensing Telore et al., 2015.
Antimicrobial Agents
The antimicrobial applications of pyrrole derivatives, including 4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde, are noteworthy. Bhat et al. (2016) synthesized a new series of compounds showcasing broad-spectrum antimicrobial activities, indicating the potential of such chemicals in developing new antimicrobial agents. These compounds' efficacy against bacterial and fungal strains suggests their importance in medical research and pharmaceutical development Bhat et al., 2016.
Genetic Alphabet Expansion
In the realm of genetic research, pyrrole-2-carbaldehyde derivatives offer a unique avenue for expanding the genetic alphabet. Mitsui et al. (2003) developed an unnatural hydrophobic base pair with shape complementarity between pyrrole-2-carbaldehyde and 9-methylimidazo[(4,5)-b]pyridine. This study underscores the potential of pyrrole derivatives in creating novel base pairs, contributing to the development of synthetic biology and the expansion of the genetic code Mitsui et al., 2003.
Mécanisme D'action
Target of Action
Related compounds such as diflubenzuron and N-(2,6-difluorobenzoyl)-4-tert-butyl-2-ethoxybenzamine are known to act on insects, suggesting that this compound may also target similar organisms.
Mode of Action
Diflubenzuron, a related compound, is known to act as an insecticide . It interferes with the synthesis of chitin, a major component of the insect cuticle . This suggests that 4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde might have a similar mode of action.
Biochemical Pathways
Based on the mode of action of related compounds, it can be inferred that this compound might interfere with the pathways involved in chitin synthesis in insects .
Result of Action
Based on the known effects of related compounds, it can be inferred that this compound might cause disruption of the insect cuticle, leading to the death of the insect .
Action Environment
Related compounds such as n-(2,6-difluorobenzoyl)-4-tert-butyl-2-ethoxybenzamine have been noted for their potential for particle-bound transport in the environment , suggesting that similar environmental factors might influence the action of this compound.
Propriétés
IUPAC Name |
4-(2,6-difluorobenzoyl)-1-methylpyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c1-16-6-8(5-9(16)7-17)13(18)12-10(14)3-2-4-11(12)15/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMCVUQNBLGPPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=O)C(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

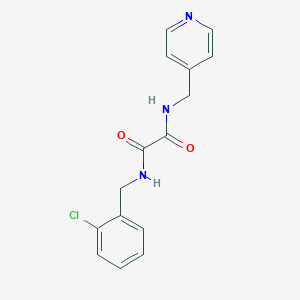
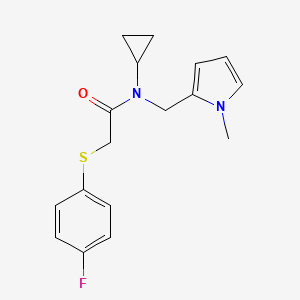
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B2967097.png)
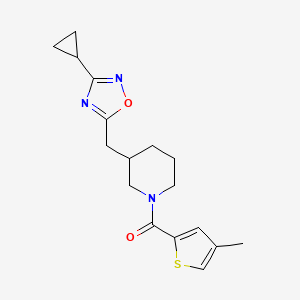

![2-{[(Dimethylcarbamoyl)methyl]sulfanyl}acetic acid](/img/structure/B2967100.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)pivalamide](/img/structure/B2967101.png)

![3-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]thiolane 1,1-dioxide](/img/structure/B2967107.png)
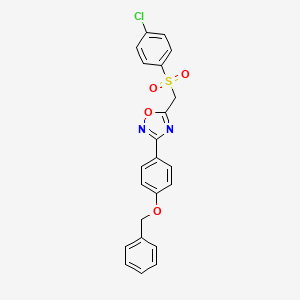
![1-[1-(Oxan-4-ylmethyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2967109.png)
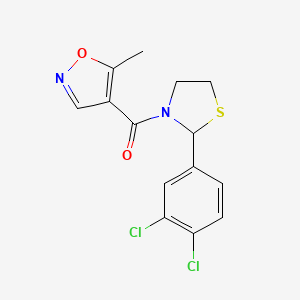
![2-[5-(2-Hexyldecyl)-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2967114.png)
![2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]acetamide;hydrochloride](/img/structure/B2967117.png)